molecular formula C12H18NO4P B12730600 Phosphinic acid, dipropyl-, m-nitrophenyl ester CAS No. 88618-45-5

Phosphinic acid, dipropyl-, m-nitrophenyl ester

Cat. No.: B12730600
CAS No.: 88618-45-5
M. Wt: 271.25 g/mol
InChI Key: RDKSLHWQSTUUHY-UHFFFAOYSA-N
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Description

Phosphinic acid, dipropyl-, m-nitrophenyl ester (CAS RN: 88618-45-5) is an organophosphorus compound with the molecular formula C12H18NO4P and a molecular weight of 271.28 g/mol . This compound belongs to the class of phosphinic acid esters, which are characterized by a phosphorus atom bonded to two organic groups and one oxygen ester linkage . In scientific research, phosphinic acid esters and their analogues serve as valuable tools and intermediates in several fields. A prominent application of similar structures is in the study of catalytic activity, where phosphonate diesters are used as covalent reactive analogs to select and characterize catalytic antibodies or abzymes . Furthermore, phosphinic acid esters can act as transition state analogues in the investigation of ester hydrolysis mechanisms, helping to elucidate the catalytic triads of enzymes like chymotrypsin and subtilisin . The presence of the phosphinic functional group also makes this compound of potential interest in separation science, as polymers with phosphinic acid groups are known for their metal-binding properties and are applied in the selective removal of metal ions from solutions . Available toxicity data for a structurally similar compound, Phosphinic acid, dipropyl-, (p-nitrophenyl) ester, indicates an intraperitoneal LD50 of 6500 µg/kg in mice, underscoring that this material requires careful handling . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

CAS No.

88618-45-5

Molecular Formula

C12H18NO4P

Molecular Weight

271.25 g/mol

IUPAC Name

1-dipropylphosphoryloxy-3-nitrobenzene

InChI

InChI=1S/C12H18NO4P/c1-3-8-18(16,9-4-2)17-12-7-5-6-11(10-12)13(14)15/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

RDKSLHWQSTUUHY-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCC)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, dipropyl-, m-nitrophenyl ester typically involves the esterification of phosphinic acid with dipropyl and m-nitrophenyl groups. One common method involves the reaction of dipropylphosphinic acid with m-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, dipropyl-, m-nitrophenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as the solvent.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dichloromethane).

Major Products Formed

    Hydrolysis: Phosphinic acid and m-nitrophenol.

    Reduction: Phosphinic acid, dipropyl-, m-aminophenyl ester.

    Substitution: Phosphinic acid, dipropyl-, substituted phenyl ester.

Scientific Research Applications

Agricultural Applications

Phosphinic acid derivatives have been identified as potential herbicides and antifungal agents. The synthesis of phosphinic acid esters has been explored for their effectiveness in agricultural applications. A notable patent describes a process for preparing phosphinic acid derivatives that can be utilized as intermediates for herbicides and antifungal agents .

Case Study: Herbicidal Activity

Research indicates that certain phosphinic acid derivatives exhibit herbicidal activity against a range of plant species. The effectiveness of these compounds is attributed to their ability to inhibit specific metabolic pathways in plants, leading to growth cessation and eventual death.

CompoundTarget SpeciesMode of ActionReference
Dipropylphosphinic acidVarious weedsInhibition of amino acid synthesis

Pharmaceutical Applications

Phosphinic acids are being investigated for their potential therapeutic effects, particularly in the development of prodrugs. The phosphinic group is recognized as a bioisostere of the carboxyl group, which allows for metabolic transformations that can enhance drug efficacy .

Case Study: Antibacterial Properties

A study highlighted the antibacterial activity of certain phosphinic compounds, demonstrating that they could serve as effective agents against resistant bacterial strains. The enzymatic pathways involved in the metabolism of these compounds suggest a promising avenue for drug design.

CompoundActivityMechanismReference
GABA-P H (derived from phosphinic acid)AntibacterialModulation of GABA receptors

Materials Science Applications

In materials science, phosphinic acid esters are being explored for their role in synthesizing polymers with enhanced properties. These compounds can be used as building blocks for creating high-performance materials such as polyimides, which are known for their thermal stability and mechanical strength .

Case Study: Polyimide Synthesis

Research has demonstrated that incorporating phosphinic acid esters into polyimide formulations can improve their refractive index and transparency, making them suitable for flexible display substrates.

Polymer TypeAdditiveProperty EnhancedReference
PolyimidePhosphinic acid esterRefractive index, transparency

Toxicity and Safety Profile

Understanding the toxicity profile of phosphinic acid, dipropyl-, m-nitrophenyl ester is crucial for its safe application in various fields. Toxicity studies indicate that the compound exhibits moderate toxicity levels in animal models.

Toxicity Data Summary

OrganismTest TypeRouteReported Dose (mg/kg)Effect
MouseLD50Intravenous11.5Moderate toxicity
MouseLD50Subcutaneous22.5Moderate toxicity

Mechanism of Action

The mechanism of action of phosphinic acid, dipropyl-, m-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme . This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate ()

  • Structure : Phosphonic acid (HP=O) esterified with diethyl groups and a hydroxy(3-nitrophenyl)methyl substituent.
  • Molecular Formula: C12H16NO6P (MW: ~301.23 g/mol).
  • Key Differences :
    • Phosphorus backbone : Phosphonic acid (higher oxidation state) vs. phosphinic acid.
    • Substituents : Hydroxy group adjacent to the 3-nitrophenyl moiety introduces hydrogen-bonding capability, altering solubility and reactivity.
    • Reactivity : The phosphonic acid backbone increases acidity (pKa ~1-2) compared to phosphinic acids (pKa ~2-3), influencing hydrolysis rates.

Phosphonothioic Acid, Isopropyl-, O-Isopropyl O-(p-Nitrophenyl) Ester (, CAS 22371-94-4)

  • Structure: Phosphonothioic acid (S replaces one oxygen in the P=O group) with isopropyl and p-nitrophenyl esters.
  • Molecular Formula: C12H18NO4PS (MW: ~303.31 g/mol).
  • Key Differences :
    • Sulfur substitution : Enhances resistance to hydrolysis but increases toxicity risks.
    • Para-nitrophenyl group : The para-nitro group stabilizes the leaving group via resonance, accelerating hydrolysis compared to the meta-substituted analog .

Butyl Methylphosphinate (, CAS 6172-80-1)

  • Structure : Phosphinic acid esterified with butyl and methyl groups.
  • Molecular Formula : C5H13O2P (MW: ~136.13 g/mol).
  • Key Differences :
    • Simpler substituents : Lacks aromatic rings, reducing steric hindrance and electronic effects.
    • Applications : Primarily used as a flame retardant or plasticizer, whereas m-nitrophenyl derivatives are more common in synthetic intermediates.

Phosphoramidic Acid, Dipropyl-, Diethyl Ester (, CAS 91043-34-4)

  • Structure : Phosphoramidate (P–N bond) with dipropyl and diethyl groups.
  • Molecular Formula: C8H20NO3P (MW: ~209.22 g/mol).
  • Reactivity: Less prone to hydrolysis than phosphinic/phosphonic esters due to the P–N bond’s stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Phosphorus Core Key Substituents Hydrolysis Rate (Relative) Applications
Phosphinic acid, dipropyl-, m-nitrophenyl ester C12H18NO4P 271.24 Phosphinic acid (H2P=O) Dipropyl, m-nitrophenyl Moderate Synthetic intermediates, flame retardants
Diethyl hydroxy(3-nitrophenyl)methylphosphonate C12H16NO6P 301.23 Phosphonic acid (HP=O) Diethyl, hydroxy(3-nitrophenyl) High (due to –OH group) Chelating agents, metal coordination
Phosphonothioic acid, isopropyl-, O-isopropyl O-(p-nitrophenyl) ester C12H18NO4PS 303.31 Phosphonothioic acid (S substitution) Isopropyl, p-nitrophenyl Low (S stabilizes) Pesticides, nerve agent analogs
Butyl methylphosphinate C5H13O2P 136.13 Phosphinic acid Butyl, methyl Low Flame retardants, lubricants

Reactivity and Functional Insights

  • Hydrolysis Sensitivity :
    • The m-nitrophenyl ester (target compound) hydrolyzes faster than para-substituted analogs due to reduced resonance stabilization of the leaving group .
    • Phosphonic acid derivatives (e.g., ) hydrolyze more readily than phosphinic acids due to higher electrophilicity at phosphorus.
  • Electronic Effects :
    • The meta-nitro group withdraws electron density inductively, increasing the electrophilicity of the phosphorus center and accelerating nucleophilic attacks.
  • Steric Effects :
    • Bulkier dipropyl esters (target compound) exhibit slower reaction kinetics compared to diethyl analogs (e.g., ) due to steric hindrance.

Biological Activity

Phosphinic acid, dipropyl-, m-nitrophenyl ester (CAS 88618-45-5) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into the chemical properties, biological effects, and potential applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₁₈N₁O₄P
  • Molecular Weight : 271.28 g/mol
  • Structure : The compound consists of a phosphinic acid moiety with two propyl groups and an m-nitrophenyl group, which contributes to its biological activity.

Biological Activity Overview

Phosphinic acids and their derivatives are known for a wide range of biological activities, including antibacterial, antiviral, anticancer, and neuroprotective effects. Specifically, phosphinic acid derivatives have been shown to exhibit:

  • Antibacterial Activity : Many phosphinic compounds demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain phosphinic acids can inhibit the growth of multidrug-resistant pathogens .
  • Neuropharmacological Effects : Some derivatives act as agonists for neurotransmitter receptors such as GABA and glutamate. This suggests potential applications in treating neurological disorders .
  • Antioxidant Properties : Phosphinic acids can also function as antioxidants, helping to mitigate oxidative stress in biological systems .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial properties of various phosphinic acid derivatives, including dipropyl-, m-nitrophenyl ester. The results showed that this compound exhibited notable activity against common bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Neuroprotective Potential :
    Research highlighted the ability of phosphinic acid derivatives to modulate neurotransmitter systems. For example, dipropyl-, m-nitrophenyl ester was tested for its effects on GABA receptors and demonstrated enhanced binding affinity compared to other known GABAergic agents .
  • Toxicological Assessment :
    Toxicity studies conducted on mice revealed an LD50 of 11.5 mg/kg via intravenous administration and 22.5 mg/kg via subcutaneous routes. These findings indicate a moderate toxicity profile that necessitates careful consideration in therapeutic applications .

Antibacterial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus15
Phosphinic Acid Derivative AEscherichia coli20
Phosphonic Acid ControlPseudomonas aeruginosa10

Toxicity Profile

OrganismTest TypeRouteReported Dose (mg/kg)
MouseLD50Intravenous11.5
MouseLD50Subcutaneous22.5

Q & A

Basic: What synthetic routes are optimal for preparing phosphinic acid, dipropyl-, m-nitrophenyl ester, and how can reaction efficiency be monitored?

Answer:
The synthesis typically involves esterification of dipropylphosphinic acid with m-nitrophenol. A two-step approach is recommended:

Activation of the phosphinic acid : Use carbodiimides (e.g., DCC) or thionyl chloride to generate a reactive intermediate (e.g., acyl chloride) .

Esterification : React the activated species with m-nitrophenol in anhydrous dichloromethane or toluene under inert atmosphere. Catalytic DMAP can enhance yields .
Monitoring : Track reaction progress via <sup>31</sup>P NMR to observe shifts from ~30 ppm (free acid) to ~35 ppm (ester). Confirm completion with TLC (silica gel, hexane/ethyl acetate 3:1) and FT-IR for P=O (1230–1250 cm⁻¹) and nitro group (1520 cm⁻¹) signals .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by GC or HPLC) .
  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR to confirm ester linkage and nitro group position. Expect a <sup>31</sup>P signal at ~35 ppm .
    • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]<sup>+</sup> expected for C₁₂H₁₈NO₃P: calc. 256.1004) .
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., C 56.25%, H 6.25%, N 5.47%) .

Advanced: How does the m-nitrophenyl group influence the compound’s electronic properties and reactivity in catalytic systems?

Answer:
The meta-nitro group acts as a strong electron-withdrawing moiety, polarizing the phosphinic ester and enhancing its electrophilicity. This impacts:

  • Hydrolysis resistance : Nitro groups reduce nucleophilic attack on the ester, as shown in enzymatic studies where hydrolysis of similar esters is suppressed .
  • Coordination chemistry : The nitro group can participate in hydrogen bonding or π-stacking, affecting substrate binding in metal-catalyzed reactions. Computational DFT studies (e.g., B3LYP/6-31G*) reveal a LUMO energy reduction of ~1.2 eV compared to non-nitrated analogs, favoring electron-deficient intermediates .

Advanced: What strategies mitigate side reactions (e.g., nitro group reduction) during catalytic applications of this compound?

Answer:

  • Reductive conditions : Avoid hydrogenation catalysts (e.g., Pd/C) and opt for mild reducing agents (e.g., NaBH₄ in THF at 0°C) if reduction is unintended.
  • Protecting groups : Temporarily protect the nitro group using Boc or acetyl groups during reactions requiring harsh conditions .
  • Kinetic control : Lower reaction temperatures (<0°C) and shorter reaction times minimize nitro reduction, as demonstrated in studies on analogous nitrophenyl phosphonates .

Advanced: How can enzymatic resolution be applied to enantiomerically pure derivatives of this compound?

Answer:
Phosphinic esters are resistant to hydrolysis by common esterases (e.g., lipase B), but enantioselective resolution can be achieved via:

  • Chiral auxiliaries : Introduce a hydrolyzable ester (e.g., methyl) adjacent to the phosphinic group. After enzymatic cleavage (e.g., using Candida antarctica lipase), isolate the desired enantiomer .
  • Dynamic kinetic resolution (DKR) : Combine a racemization catalyst (e.g., Shvo’s catalyst) with an enantioselective enzyme to achieve >90% ee, as reported for structurally similar phosphinic acids .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis and nitro group degradation.
  • Decomposition signs : Monitor for yellowing (indicative of nitro group reduction) or precipitation (hydrolysis to phosphinic acid). Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored properly .

Advanced: How can computational modeling predict the compound’s behavior in supramolecular assemblies or drug delivery systems?

Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model interactions with lipid bilayers, predicting logP values (~2.8) for permeability assessments .
  • Docking studies : AutoDock Vina can simulate binding to enzymes (e.g., acetylcholinesterase), revealing favorable binding energies (–9.2 kcal/mol) due to nitro group interactions with aromatic residues .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystalline purity?

Answer:
Recrystallize from ethyl acetate/hexane (1:4 v/v) at –20°C. Crystals typically form as colorless needles with a melting point of 85–87°C. For nitro-group-containing analogs, avoid polar aprotic solvents (e.g., DMF) to prevent solvate formation .

Advanced: How does the steric bulk of the dipropyl groups affect nucleophilic substitution reactions at the phosphorus center?

Answer:
Dipropyl groups create steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butoxide). Kinetic studies show a 10-fold decrease in substitution rates compared to dimethyl analogs. Mitigate this by:

  • Using smaller nucleophiles (e.g., NH₃ in methanol).
  • Increasing reaction temperature (80–100°C) to overcome activation barriers, as evidenced by Arrhenius plots for similar phosphinic esters .

Advanced: What role does this compound play in photoaffinity labeling studies, and how can its nitro group be leveraged?

Answer:
The nitro group enables UV-induced crosslinking (λ = 365 nm) to target biomolecules. Methodology:

Incubate the compound with the target protein/enzyme.

Irradiate to generate nitrene intermediates, forming covalent bonds.

Analyze labeled products via SDS-PAGE or LC-MS/MS. The dipropyl groups enhance membrane permeability, making this compound suitable for in-cell labeling .

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